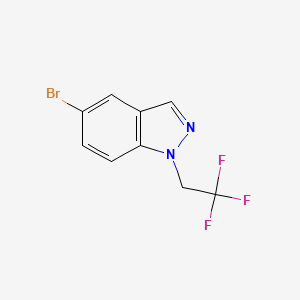

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and trifluoroethyl groups in this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves the bromination of 1-(2,2,2-trifluoroethyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available precursors. The process includes:

Bromination: Introduction of the bromine atom into the indazole ring.

Purification: Separation and purification of the desired product using techniques like recrystallization or chromatography.

Quality Control: Ensuring the purity and quality of the final product through analytical methods such as NMR and HPLC.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions like Suzuki or Heck coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Products: Formation of new compounds with different functional groups replacing the bromine atom.

Oxidation Products: Formation of oxidized derivatives of the indazole ring.

Coupling Products: Formation of biaryl or other coupled products through palladium-catalyzed reactions.

Scientific Research Applications

The compound 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a chemical intermediate that has applications in pharmaceutical research. Patent literature and scientific studies suggest its use in synthesizing various therapeutic agents.

Synthesis and Chemical Properties

- Synthesis : One patent describes a method for synthesizing 7-bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine, involving drying wet solids under vacuum at 50-55°C for 18-20 hours .

- Bromination Process : Research indicates that bromination of a related compound is most effective using 10 equivalents of 96% sulfuric acid at 25°C for 18 hours, with NBS (N-Bromosuccinimide) as a reagent .

Pharmaceutical Applications

- HIV Inhibitors : Derivatives of indazole compounds are used as inhibitors of human immunodeficiency virus (HIV) replication. These compounds are designed as Capsid inhibitors for treating HIV infections .

- 5HT3 Receptor Antagonists : Certain indazole derivatives act as 5HT3 receptor antagonists, useful for treating diseases through the administration of a pharmaceutical composition . However, specific compounds like N-(3)-l-azabicyclo[2.2.2]oct-3-yl-5-bromo-l-(2,2,2-trifluoroethyl)-lH-Indazole-3-carboxamide are excluded from the application .

** 관련 화합물**

Mechanism of Action

The mechanism of action of 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine

- 2-Bromo-5-(trifluoromethyl)pyridine

- 2-Iodo-5-trifluoromethyl-pyridine

Uniqueness

5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is unique due to the combination of the indazole ring with bromine and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic and research applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the bromine atom provides a reactive site for further functionalization.

Biological Activity

5-Bromo-1-(2,2,2-trifluoroethyl)-1H-indazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8BrF3N. The presence of the bromine atom and the trifluoroethyl group enhances its lipophilicity and potential interactions with biological targets. The trifluoroethyl group is particularly noted for increasing the compound's ability to cross cell membranes, which may enhance its therapeutic efficacy.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which may influence binding affinity and specificity. Additionally, the trifluoroethyl moiety can enhance the compound's pharmacokinetic properties, making it a promising candidate for drug development .

Anticancer Properties

Recent studies have demonstrated that indazole derivatives exhibit notable anticancer activity. For instance, related compounds have shown promising inhibitory effects against various human cancer cell lines:

- Inhibitory Activity : Compounds derived from indazole structures have been evaluated against lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells using MTT assays. One study reported an IC50 value of 5.15 µM against K562 cells, indicating significant anticancer potential .

- Mechanism : The anticancer effects are believed to be mediated through apoptosis induction and cell cycle arrest by targeting pathways involving Bcl-2 family proteins and the p53/MDM2 interaction .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on its efficacy compared to established antimicrobial agents are still limited .

Case Studies

- Antitumor Activity : In a study involving indazole derivatives, several compounds were synthesized and tested for their antitumor activity. The results indicated that certain modifications to the indazole structure significantly enhanced cytotoxicity against cancer cell lines. For example, derivatives with specific fluorine substitutions showed improved IC50 values compared to standard treatments like 5-fluorouracil .

- Enzyme Inhibition : Research has indicated that this compound may inhibit specific enzymes involved in tumor progression. The detailed mechanisms remain under investigation but suggest a role in modulating signaling pathways critical for cancer cell survival .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | K562 | 5.15 | Induction of apoptosis via Bcl-2 inhibition |

| Indazole Derivative A | A549 | 10.0 | Cell cycle arrest |

| Indazole Derivative B | Hep-G2 | 8.0 | Inhibition of p53/MDM2 pathway |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-1-(2,2,2-trifluoroethyl)-1H-indazole, and how can regioselectivity be controlled during alkylation?

The synthesis typically involves alkylation of 5-bromo-1H-indazole with 2,2,2-trifluoroethyl bromide. A method analogous to uses Cs₂CO₃ as a base in anhydrous DMF, with stirring at room temperature. To control regioselectivity (N1 vs. N2 alkylation), steric and electronic factors must be considered. For example, bulky bases like Cs₂CO₃ favor N1-alkylation due to deprotonation at the more accessible nitrogen. Monitoring reaction progress via TLC or LC-MS and optimizing solvent polarity (e.g., DMF vs. THF) can enhance yield .

Q. How should researchers characterize the purity and structural identity of this compound?

Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., δ ~1.45 ppm for trifluoroethyl CH₃ in ).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₇BrF₃N₂).

- HPLC/GC-MS : Assess purity (>95% by area normalization).

- Elemental Analysis : Validate C, H, N, and Br/F ratios. Crystallography (if single crystals form) can resolve ambiguous stereoelectronic effects from the trifluoroethyl group .

Q. What solvent systems are suitable for solubility and stability studies?

The trifluoroethyl group enhances lipophilicity, so polar aprotic solvents (DMF, DMSO) or chlorinated solvents (DCM, chloroform) are preferred. Stability studies should include:

- pH-dependent degradation : Test in buffered solutions (pH 1–12) at 37°C.

- Light/oxygen sensitivity : Store in amber vials under inert gas.

- Thermal stability : Use TGA/DSC to identify decomposition temperatures .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?

The trifluoroethyl group:

- Enhances metabolic stability : The C-F bond resists oxidative metabolism, prolonging half-life.

- Modulates lipophilicity : LogP increases, improving membrane permeability but potentially reducing aqueous solubility.

- Affects protein binding : Fluorine’s electronegativity may engage in dipole-dipole interactions or hydrogen bonding with target residues (e.g., kinase ATP pockets). Computational docking (AutoDock, Schrödinger) combined with mutagenesis studies can validate these interactions .

Q. What strategies can resolve contradictory bioactivity data in different assay systems?

Contradictions may arise from:

- Assay conditions : Varying pH, serum proteins, or reducing agents (e.g., DTT) can alter compound stability.

- Cell-line specificity : Use isogenic cell lines to isolate target vs. off-target effects.

- Metabolic activation : Include liver microsome pre-incubation to assess prodrug conversion. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀) .

Q. How can researchers design structure-activity relationship (SAR) studies for bromo-trifluoroethyl indazoles?

Focus on:

- Core modifications : Introduce substituents at C3/C7 to probe steric tolerance.

- Trifluoroethyl variants : Replace with -CF₂H or -CH₂CF₃ to assess fluorine’s role.

- Bioisosteres : Substitute Br with Cl, I, or ethynyl groups. Prioritize compounds using predictive ADMET models (e.g., SwissADME) before synthesizing .

Q. What mechanistic insights can be gained from studying metabolic pathways of this compound?

Key steps include:

- CYP450 profiling : Use recombinant CYP isoforms (e.g., 3A4, 2D6) to identify major metabolizing enzymes.

- Metabolite identification : LC-HRMS/MS can detect hydroxylated or defluorinated products.

- Reactive intermediate screening : Trapping studies with glutathione to assess covalent binding risk. Correlate findings with in vivo pharmacokinetics in rodent models .

Q. Methodological Considerations Table

Properties

Molecular Formula |

C9H6BrF3N2 |

|---|---|

Molecular Weight |

279.06 g/mol |

IUPAC Name |

5-bromo-1-(2,2,2-trifluoroethyl)indazole |

InChI |

InChI=1S/C9H6BrF3N2/c10-7-1-2-8-6(3-7)4-14-15(8)5-9(11,12)13/h1-4H,5H2 |

InChI Key |

RFLFJWDQFXRMJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=NN2CC(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.